

# Oral Administration of BAY-1436032 In Vivo: Application Notes and Protocols

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## Compound of Interest

Compound Name: BAY-1436032

Cat. No.: B15617696

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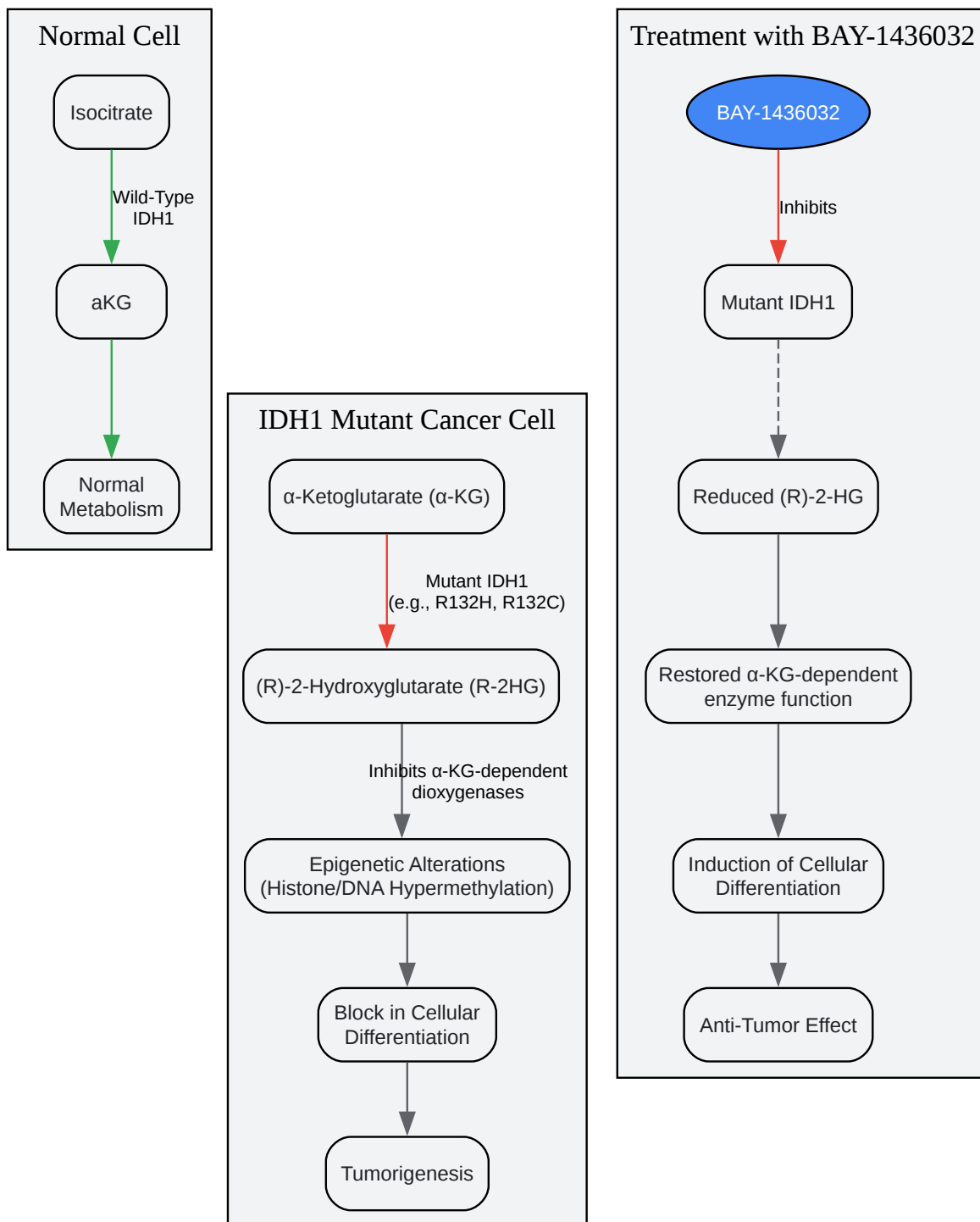
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**BAY-1436032** is a potent and orally bioavailable pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1 are frequently observed in several cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma.[3][4] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][4][5] R-2HG competitively inhibits  $\alpha$ -ketoglutarate-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation that contributes to tumorigenesis.[6][7] **BAY-1436032** specifically targets various IDH1-R132X mutant forms, inhibiting the production of 2-HG and inducing differentiation in tumor cells.[1][2][5] This document provides detailed application notes and protocols for the in vivo oral administration of **BAY-1436032** based on preclinical and clinical studies.

## Mechanism of Action

Mutant IDH1 enzymes convert  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to R-2HG. **BAY-1436032** inhibits this catalytic activity, leading to a reduction in intracellular R-2HG levels. This restores the function of  $\alpha$ -KG-dependent enzymes, including histone and DNA demethylases, which in turn reverses the epigenetic block and induces myeloid differentiation in AML cells.[5][6]



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Caption: Signaling pathway of mutant IDH1 and inhibition by **BAY-1436032**.

## Data Presentation

### Preclinical In Vivo Efficacy in AML Patient-Derived Xenograft (PDX) Models

Parameter	Vehicle Control	BAY-1436032 (45 mg/kg, daily)	BAY-1436032 (150 mg/kg, daily)	Reference
Median Survival	91 days	-	>150 days (all mice survived)	[8]
Leukemic Stem Cell (LSC) Frequency Reduction (vs. Vehicle)	-	-	117-fold	[7]
Serum R-2HG at Day 90	~62 $\mu$ M	Intermediate reduction	Nearly complete suppression	[9]
Peripheral Blood hCD45+ Cells	Increasing	Lower rate of increase	Remained constant	[8]

### Combination Therapy in AML PDX Models (BAY-1436032 with Azacitidine)

Treatment Group	LSC Frequency Reduction (vs. Vehicle)	Median Survival	Reference
Azacitidine (1 mg/kg, s.c., days 1-5)	4.1-fold	-	<a href="#">[7]</a>
BAY-1436032 (150 mg/kg, p.o., daily for 4 weeks)	117-fold	-	<a href="#">[7]</a>
Sequential Combination	470-fold	299 days	<a href="#">[7]</a>
Simultaneous Combination	33,150-fold	Not reached at 300 days	<a href="#">[7]</a>

## Phase I Clinical Trial in IDH1-Mutant Solid Tumors

Parameter	Value	Reference
Dosing Cohorts	150 mg to 1,500 mg twice daily	<a href="#">[6]</a> <a href="#">[10]</a>
Recommended Phase II Dose	1,500 mg twice daily	<a href="#">[6]</a>
Median Maximal Reduction of Plasma R-2HG	76%	<a href="#">[6]</a> <a href="#">[10]</a>
Objective Response Rate (Lower Grade Glioma, n=35)	11% (1 CR, 3 PRs)	<a href="#">[6]</a> <a href="#">[10]</a>
Stable Disease (Lower Grade Glioma, n=35)	43%	<a href="#">[6]</a> <a href="#">[10]</a>

## Experimental Protocols

### In Vivo Efficacy Study in an AML Patient-Derived Xenograft (PDX) Model

This protocol is synthesized from methodologies described in preclinical studies.[\[5\]](#)[\[7\]](#)[\[9\]](#)

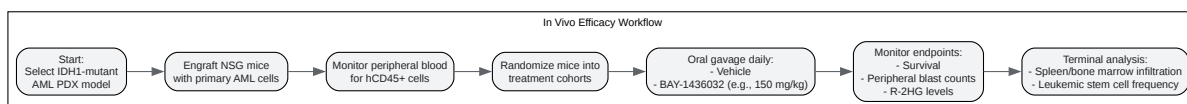
### 1. Animal Model:

- Species: Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG).
- Cell Source: Primary human AML cells harboring an IDH1 mutation (e.g., R132C, R132H).
- Engraftment: Intravenously inject  $1 \times 10^6$  to  $5 \times 10^6$  primary AML cells into sublethally irradiated (2 Gy) NSG mice.
- Monitoring: Monitor peripheral blood for engraftment by flow cytometry for human CD45+ cells. Treatment is typically initiated when engraftment reaches a predetermined level (e.g., >1% hCD45+ cells).

### 2. Formulation and Administration of **BAY-1436032**:

- Vehicle: A suitable vehicle for oral gavage (e.g., a mixture of 0.5% methylcellulose and 0.5% Tween 80 in water).
- Preparation: Prepare a homogenous suspension of **BAY-1436032** in the vehicle at the desired concentrations (e.g., 4.5 mg/mL and 15 mg/mL for 45 mg/kg and 150 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
- Administration: Administer **BAY-1436032** or vehicle control once daily via oral gavage.

### 3. Experimental Workflow:



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